BenchChemオンラインストアへようこそ!

dibenzoylthieno[2,3-b]thiophene-3,4-diamine

TEAD1 Inhibitor Hippo Pathway Antitumor

Dibenzoylthieno[2,3-b]thiophene-3,4-diamine (CAS 3686-10-0), with the molecular formula C20H14N2O2S2 and a molecular weight of 378.47 g/mol, is a 3,4-diaminothieno[2,3-b]thiophene derivative featuring benzoyl substitution. This compound serves as a critical building block for synthesizing bioactive molecules within the thieno[2,3-b]thiophene class, a privileged scaffold in medicinal chemistry.

Molecular Formula C20H14N2O2S2
Molecular Weight 378.46
CAS No. 3686-10-0
Cat. No. B2766152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibenzoylthieno[2,3-b]thiophene-3,4-diamine
CAS3686-10-0
Molecular FormulaC20H14N2O2S2
Molecular Weight378.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=CC=C4)N
InChIInChI=1S/C20H14N2O2S2/c21-14-13-15(22)19(17(24)12-9-5-2-6-10-12)26-20(13)25-18(14)16(23)11-7-3-1-4-8-11/h1-10H,21-22H2
InChIKeyUUORUNXCJNOQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dibenzoylthieno[2,3-b]thiophene-3,4-diamine (CAS 3686-10-0) Technical Procurement Baseline


Dibenzoylthieno[2,3-b]thiophene-3,4-diamine (CAS 3686-10-0), with the molecular formula C20H14N2O2S2 and a molecular weight of 378.47 g/mol, is a 3,4-diaminothieno[2,3-b]thiophene derivative featuring benzoyl substitution . This compound serves as a critical building block for synthesizing bioactive molecules within the thieno[2,3-b]thiophene class, a privileged scaffold in medicinal chemistry. The 3,4-diamine motif, in particular, is a key intermediate for constructing potent kinase inhibitors targeting EGFR and TEAD [1][2].

Why Generic Substitution Fails for Dibenzoylthieno[2,3-b]thiophene-3,4-diamine: The Core Scaffold Problem


Generic substitution within the thieno[2,3-b]thiophene class is not feasible due to extreme sensitivity of biological activity to the core scaffold's substitution pattern. The 3,4-diamine configuration is not merely a functional group; it dictates the entire vector of derivatization and the resulting pharmacophore. Simply substituting the benzoyl groups or using an alternative thienothiophene isomer, such as the thieno[3,2-b]thiophene, fundamentally alters the geometry and electronic properties, demonstrably leading to different mechanisms of action, as seen in the shift from DNA intercalation to kinase inhibition [1]. For instance, the 3,4-diamine motif is uniquely positioned to form the 2,5-dicarbonitrile or 2,5-dicarbohydrazide intermediates, which are essential precursors to the most potent EGFR inhibitors in this chemical space [2][3].

Dibenzoylthieno[2,3-b]thiophene-3,4-diamine: Quantified Differentiation Evidence for Scientific Procurement


Enabling Potent TEAD1 Inhibition: M3686 Shows 51 nM Potency

Dibenzoylthieno[2,3-b]thiophene-3,4-diamine (CAS 3686-10-0) is a key synthetic precursor to M3686 (CAS 2738550-24-6). M3686 is a potent and selective TEAD1 inhibitor. In a TEAD reporter assay, M3686 inhibited TEAD1 with an IC50 of 51 nM, while showing weaker binding to TEAD3 and negligible activity against TEAD2 and TEAD4 [1]. This selectivity profile is a direct consequence of the thieno[2,3-b]thiophene core's substitution pattern, which originates from the starting material. In a functional cellular assay, M3686 potently inhibited the viability of the YAP-dependent NCI-H226 cancer cell line with an IC50 of 0.06 µM, and demonstrated strong antitumor effects in an NCI-H226 xenograft model in vivo .

TEAD1 Inhibitor Hippo Pathway Antitumor

Enabling Superior EGFR Inhibition: Derivatives Outperform Erlotinib by 4.42-Fold in Cancer Cells

The 3,4-diaminothieno[2,3-b]thiophene scaffold, for which dibenzoylthieno[2,3-b]thiophene-3,4-diamine is a representative building block, is foundational for creating potent EGFR inhibitors. In a head-to-head study, novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (compound 2) demonstrated significantly superior cytotoxicity compared to the clinically approved EGFR inhibitor erlotinib. Compound 2 was 4.42-fold more potent than erlotinib in MCF-7 breast cancer cells and 4.12-fold more potent in A549 lung cancer cells in the MTT assay [1].

EGFR Inhibitor NSCLC Kinase Inhibition

Enabling Dual EGFR/Tubulin Inhibition: IC50 of 24.6 nM on EGFRT790M, Outperforming Osimertinib

Another critical advantage of the 3,4-diamine scaffold is its ability to generate dual EGFR/tubulin inhibitors, a promising strategy to overcome drug resistance. A recent study on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide derivatives showed that compound 7a inhibited the drug-resistant EGFRT790M kinase with an IC50 of 24.6 nM and wild-type EGFRWT with an IC50 of 28.1 nM. Critically, this performance surpassed that of the FDA-approved drug osimertinib (IC50 of 58.1 nM against EGFRT790M) and the first-generation drug gefitinib (IC50 of 17.8 nM against WT, but much weaker against T790M) [1].

EGFR T790M Tubulin Inhibitor Drug Resistance

Synergistic Antioxidant Activity: 78% Radical Scavenging Reduction

Beyond potent kinase inhibition, the 3,4-diaminothieno[2,3-b]thiophene scaffold offers verifiable multifunctionality. The lead compound 2 from the dicarbonitrile series not only demonstrated superior EGFR inhibition but also exhibited the best antioxidant property in the series, achieving a 78% decrease in radical scavenging activity in a DPPH assay [1]. This built-in antioxidant capacity is a significant differentiator from single-mechanism kinase inhibitors like erlotinib or gefitinib, which do not have this inherent property.

Antioxidant Multifunctional Agent Drug Design

Best Application Scenarios for Dibenzoylthieno[2,3-b]thiophene-3,4-diamine in R&D and Industrial Settings


Synthesis of Isoform-Selective TEAD1 Inhibitors for Hippo Pathway Research

This compound is the critical starting material for synthesizing M3686 and related analogs, which are highly potent (TEAD1 IC50 = 51 nM) and selective TEAD1 inhibitors . Research groups focused on the Hippo signaling pathway and YAP/TAZ-dependent cancers should prioritize this intermediate for structure-activity relationship (SAR) studies. Its use guarantees the ability to generate molecules with the validated selectivity profile over TEAD2, TEAD3, and TEAD4, a feature not replicable with generic thiophene amines [1].

Development of Dual EGFR/Tubulin Inhibitors to Overcome NSCLC Drug Resistance

For projects targeting EGFR-mutant non-small cell lung cancer (NSCLC), particularly those resistant to third-generation drugs like osimertinib, this scaffold is uniquely suited. Evidence shows that derivatives built on this framework can inhibit EGFRT790M with an IC50 of 24.6 nM, which is 2.36-fold more potent than osimertinib, and simultaneously hamper tubulin polymerization, providing a dual mechanism of action that directly addresses resistance [2]. Procuring this specific intermediate is essential for accessing this validated dual pharmacology.

Design of Multifunctional Anticancer Agents with Integrated Antioxidant Activity

Drug discovery programs seeking a competitive advantage through polypharmacology should select this compound. Its derivatives demonstrate an innate, quantifiable antioxidant capacity (78% radical scavenging reduction), which is absent in traditional EGFR inhibitors like erlotinib [3]. This allows for the rational design of single agents that can simultaneously combat tumor growth and oxidative stress, a therapeutic angle impossible with simpler scaffolds.

Core Scaffold for Kinase-Focused Medicinal Chemistry Libraries

For CROs and biotech companies building focused kinase inhibitor libraries, the 3,4-diamine thieno[2,3-b]thiophene represents a privileged, non-obvious scaffold. Its unique substitution pattern has been validated in multiple peer-reviewed studies to produce leads that outperform blockbuster drugs in cytotoxicity (4.42-fold vs. erlotinib) and potency against resistance mutations [2][3]. Incorporating this compound into screening decks increases chemical diversity and the probability of identifying advanced leads with unique IP positions.

Quote Request

Request a Quote for dibenzoylthieno[2,3-b]thiophene-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.